2,5-Difluorophenol

Vue d'ensemble

Description

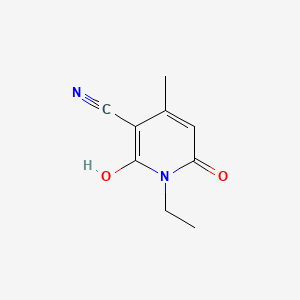

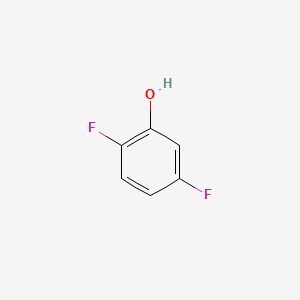

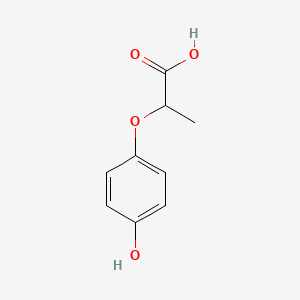

Le 2,5-Difluorophénol est un composé organique de formule moléculaire C₆H₄F₂O et de masse moléculaire 130,09 g/mol . Il s'agit d'un dérivé du phénol où deux atomes d'hydrogène sur le cycle benzénique sont remplacés par des atomes de fluor aux positions 2 et 5. Ce composé est connu pour ses propriétés chimiques uniques et est utilisé dans diverses applications scientifiques et industrielles.

Mécanisme D'action

Biochemical Pathways

It has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids

Pharmacokinetics

Its molecular weight is 130.0922 , which could influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It is known that the compound can exist in two forms, enantiomers, which have the same chemical structure but are non-superimposable mirror images of each other . This could potentially result in different biological effects depending on the specific enantiomer.

Analyse Biochimique

Cellular Effects

2,5-Difluorophenol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to the active sites of phenol hydroxylases, leading to the hydroxylation of the aromatic ring. This interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity. Additionally, this compound can inhibit certain enzymes, such as dehalogenases, by forming stable complexes with their active sites. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity. At high doses, this compound can lead to severe oxidative damage, enzyme inhibition, and adverse effects on cellular function. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical and pharmacological studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Understanding the transport and distribution of this compound is crucial for elucidating its cellular and molecular mechanisms of action .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s activity and function within cells. Additionally, the subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2,5-Difluorophénol peut être synthétisé par plusieurs méthodes. Une approche courante implique la fluoration de dérivés du phénol. Par exemple, la réaction du phénol avec des agents fluorants tels que le tétrafluorure de soufre (SF₄) ou le trifluorure de diéthylaminosoufre (DAST) peut produire du 2,5-Difluorophénol .

Méthodes de production industrielle : En milieu industriel, le 2,5-Difluorophénol est souvent produit par fluoration directe du phénol à l'aide de fluor élémentaire ou d'autres agents fluorants dans des conditions contrôlées. Le procédé implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,5-Difluorophénol subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le groupe hydroxyle peut être oxydé pour former des quinones ou réduit pour former les alcools correspondants.

Réactifs et conditions courants :

Substitution : Réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) en présence d'électrophiles appropriés.

Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).

Produits principaux :

Substitution : Formation de divers phénols substitués.

Oxydation : Formation de difluoroquinones.

Réduction : Formation de difluorocyclohexanols.

Applications De Recherche Scientifique

Le 2,5-Difluorophénol est utilisé dans divers domaines de la recherche scientifique :

Biologie : Il est utilisé dans l'étude des interactions enzymatiques et comme sonde dans les tests biochimiques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.

Industrie : Il est utilisé dans la production d'agrochimiques, de produits pharmaceutiques et de polymères spéciaux.

5. Mécanisme d'action

Le mécanisme d'action du 2,5-Difluorophénol implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que les atomes de fluor peuvent participer à des interactions uniques en raison de leur forte électronégativité. Ces interactions peuvent affecter l'activité enzymatique, le repliement des protéines et d'autres processus biochimiques .

Composés similaires :

- 2,4-Difluorophénol

- 2,3,6-Trifluorophénol

- 3,4-Difluorophénol

- 3,5-Difluorophénol

Comparaison : Le 2,5-Difluorophénol est unique en raison de la position spécifique des atomes de fluor, qui peut influencer sa réactivité et son interaction avec d'autres molécules. Comparé à d'autres difluorophénols, il peut présenter des propriétés physiques différentes telles que le point de fusion et la solubilité, ainsi qu'une réactivité chimique distincte .

Comparaison Avec Des Composés Similaires

- 2,4-Difluorophenol

- 2,3,6-Trifluorophenol

- 3,4-Difluorophenol

- 3,5-Difluorophenol

Comparison: 2,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to other difluorophenols, it may exhibit different physical properties such as melting point and solubility, as well as distinct chemical reactivity .

Propriétés

IUPAC Name |

2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXKVYFOWNAVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181594 | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-31-7 | |

| Record name | 2,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2713-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of fluorine atoms in 2,5-Difluorophenol affect its interactions with superfluid helium compared to its non-fluorinated counterpart?

A1: Research indicates that the interaction of this compound with superfluid helium differs significantly from its non-fluorinated counterpart, phenol. Specifically, when this compound is ionized within a superfluid helium droplet environment, its interaction strength with the surrounding helium atoms is enhanced. [] This heightened interaction leads to an increased density of helium around the ionized this compound. Consequently, the energy difference between the zero-phonon line and the phonon wing observed in its electronic spectra is reduced compared to neutral this compound. This difference highlights the impact of fluorine substitution on the molecule's interaction with its surrounding environment. [] You can find more details in this research article:

Q2: What are the characteristic spectroscopic features that differentiate the cis and trans rotamers of this compound?

A2: this compound exists as two different rotational isomers, or rotamers, designated as cis and trans. These rotamers exhibit distinct spectroscopic signatures. Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal separate origin bands for the S1 ← S0 electronic transition of each rotamer. Specifically, the cis rotamer exhibits an origin band at 36448 cm-1, while the trans rotamer displays a band at 36743 cm-1. [, ] These spectral differences arise due to the different spatial arrangements of the fluorine and hydroxyl substituents relative to each other in the two rotamers. Additionally, the adiabatic ionization energies, representing the energy required to remove an electron from the molecule in its ground vibrational state, also differ for the two rotamers. The cis rotamer has an adiabatic ionization energy of 71164 cm-1, whereas the trans rotamer exhibits a slightly higher value of 71476 cm-1. [, ] Learn more about the spectroscopic characterization in this study:

Q3: How can this compound be utilized in the synthesis of novel compounds?

A3: this compound serves as a versatile starting material for synthesizing a variety of difluorinated hydroxybenzoic acids. By strategically manipulating the reactivity of different positions on the aromatic ring, all 18 possible difluorinated hydroxybenzoic acid isomers can be produced. [] This approach exploits the ortho-activating effect of methoxymethyl groups and the ortho-shielding effect of triisopropylsilyl groups to control the site of deprotonation. Moreover, the introduction of trimethylsilyl groups or chlorine atoms can further direct the regioselectivity of metalation reactions, enabling the synthesis of a diverse range of compounds. [] For more information on the synthetic applications, refer to this study: .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)